Compound Description: This compound, denoted as "BC" in the research, exhibits promising in silico anticancer activity. [] It demonstrates a cautionary pharmacokinetic profile with favorable druglikeness and gastrointestinal absorption. [] In silico studies suggest potential for inhibiting ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines by up to 70%. [] The compound shows promise in targeting molecular pathways related to cancer proliferation, autophagy, and ferroptosis, as well as potential implications for type II diabetes treatment. []
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine ring system with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Both compounds feature aryl substituents at the 3-position and an amine group at the 6-position of the triazolothiadiazine core. The presence of fluorine atoms in the aryl substituents of BC introduces potential differences in electronic properties and biological activity compared to the methoxyphenyl substituent in 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine.
Compound Description: This class of compounds is synthesized from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides via a multi-step reaction involving a dehydrosulfurization step using HgO. []
Relevance: This class of compounds shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core structure with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The presence of the trichloroethyl carboxamide substituent on the amine group at the 6-position of the triazolothiadiazole ring distinguishes this class from the target compound. This structural variation may contribute to different physicochemical properties and biological activities.
Compound Description: This compound is synthesized through a multistep reaction sequence, utilizing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a key intermediate. [] This intermediate undergoes condensation reactions to form Schiff bases, which then undergo cyclo-addition to yield the final compound with the 1,3,5-oxadiazine ring. []
Relevance: This compound and 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine both contain a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core structure. This compound incorporates an additional 1,3,5-oxadiazine ring system, expanding its structural complexity compared to 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. This significant structural difference likely results in distinct physicochemical properties and biological profiles.
Compound Description: This series of compounds incorporates a coumarin (2H-chromen-2-one) moiety into its structure, linked to the triazolothiadiazole system. [] Variations in phenacyl, alkyl, and benzylthio substituents at the 3-position of the triazolothiadiazole ring provide structural diversity within this series. []
Relevance: This compound series and 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine share the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. The inclusion of the coumarin moiety distinguishes these compounds from 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, highlighting a specific structural modification that might influence its interactions with biological targets and overall activity.
Compound Description: This series exhibits potential antifungal activity, possibly by inhibiting lanosterol 14α-demethylase, a key enzyme in fungal cell wall synthesis. [] The presence of a pyrazole ring, substituted with a 4-methoxyphenyl group, distinguishes these compounds. []
Relevance: This compound series shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. A notable difference is the presence of a pyrazole ring at the 3-position in this series, compared to the methoxyphenyl substituent in 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. This structural variation likely contributes to distinct binding interactions with biological targets and potentially different pharmacological profiles.
Compound Description: This series shows promise as antifungal agents, potentially due to their inhibition of lanosterol 14α-demethylase. [] They incorporate a theophylline moiety, a known pharmacophore, linked to the triazolothiadiazole system. []
Relevance: Both 7-((6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophyllines and 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core structure. The presence of the theophylline moiety in these compounds, absent in the target compound, signifies a key structural difference. This addition introduces a known pharmacophore with potential for influencing target selectivity and pharmacological properties.
Compound Description: This compound acts as a novel tubulin inhibitor and demonstrates anticancer activity against gastric cancer (SGC-7901 cells) and cervical cancer (HeLa cells) cell lines. [] It induces G2/M cell cycle arrest and apoptosis in both cell lines. [] Mechanistically, it disrupts microtubule dynamics, triggering cell cycle arrest and subsequent apoptosis. []
Compound Description: This class of compounds incorporates a pyrimidine ring into the structure, connected to the triazolothiadiazole scaffold through a thio-phenylethanone linker. [] This specific combination aims to enhance anticancer activity. []
Relevance: This series, along with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, shares the common [, , ]triazolo[3,4-b][1,3,4]thiadiazole core structure. The incorporation of the pyrimidine ring and the thio-phenylethanone linker in these compounds distinguishes them from the target compound. These structural modifications are strategically designed to enhance their interactions with specific biological targets involved in cancer pathways, potentially leading to improved anticancer properties.
Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) Derivatives
Compound Description: These derivatives are designed as EGFR/CDK-2 target inhibitors with potential for anti-breast cancer activity. [] They feature either one or two pyrazolyltriazolo-thiadiazine moieties, with variations in the linking groups for the bis-derivatives. []
Relevance: These compounds and 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure. The presence of one or two pyrazole rings attached to the core distinguishes them from 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. These pyrazole rings, known for their biological activity, are strategically incorporated to enhance the compounds' interactions with specific targets like EGFR and CDK-2, potentially leading to improved anticancer properties.
Compound Description: This group of compounds, synthesized from 4-amino-5-R-4H-1,2,4-triazole-3-thiols and 4-methoxyphenacyl bromide, demonstrates antineoplastic activity against various cancer cell lines. []
Relevance: These compounds and 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine belong to the same class of [, , ]triazolo[3,4-b][1,3,4]thiadiazines and share a similar scaffold, both possessing a 4-methoxyphenyl substituent on the triazolothiadiazine core. The variable R-group at the 3-position in these compounds allows for exploring structure-activity relationships and optimizing the anticancer properties.
Compound Description: This diverse group of benzenesulfonamides includes compounds with a [, , ]triazolo[3,4-b][1,3,4]thiadiazinyl moiety, among other structural variations. [] These compounds are investigated for their ability to inhibit human carbonic anhydrase (CA) isoforms I, II, IX, and XII. []
Compound Description: This series of compounds incorporates coumarin and pyrazole moieties into its structure, linked to the triazolothiadiazole ring system. [] This design strategy aims to combine the potential therapeutic benefits of coumarin and pyrazole with the biological activity of triazolothiadiazole. []
6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts
Compound Description: This compound and its salts are designed to explore the potential of combining a thiazole fragment with a carboxyl group for enhanced biological activity. [] It features a pyrazole ring, substituted with a methyl group, and a 2,6-dichlorophenyl group on the triazolothiadiazine core. []
Relevance: Both this compound and 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine share the central [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold. The presence of the carboxylic acid group and the specific substitutions on the pyrazole and phenyl rings in this compound differentiate it from the target compound, likely influencing its pharmacokinetic properties and potential interactions with biological targets.
Compound Description: This compound demonstrates dose-dependent analgesic effects without involving the opioidergic mechanism. [] It shows low toxicity and minimal impact on the central nervous system. []
Relevance: IFT_247 belongs to the [, , ]triazolo[3,4-b][1,3,4]thiadiazine class, similar to 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The presence of an acetyl group at the 5-position, a methyl group at the 3-position, and an ethanone substituent at the 7-position distinguishes IFT_247 from the target compound. These modifications likely influence its pharmacological profile, including its analgesic properties and lack of opioid-related effects.
Compound Description: This series shows potential as phosphodiesterase-4 (PDE-4) inhibitors. [] They effectively elevate cyclic adenosine monophosphate (cAMP) levels in NIH-3T3 cells, indicating PDE-4 inhibition. []
Relevance: These analogs, like 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, are based on the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure. The presence of two aryl substituents at the 3 and 6 positions, which can vary in their substitution patterns, distinguishes these analogs.
Compound Description: This group of compounds displays cytotoxic, antibacterial and antifungal properties. []
Relevance: This series is structurally related to 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine ring system. They both have aryl substituents at the 3-position, indicating potential similarities in their physicochemical properties and potential biological activities.
Compound Description: This series of compounds was synthesized under microwave irradiation, a technique for accelerating chemical reactions. []
Relevance: These compounds share the [, , ]triazolo[3,4-b]-1,3,4-thiadiazole core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The distinct feature of this series is the presence of a substituted aryl group at the 6-position and a (4'-methyl quinolinyl-2-oxymethyl) substituent at the 3-position.
Compound Description: This series of compounds exhibits affinity for benzodiazepine receptors, with some demonstrating anticonvulsant and anticonflict activity. []
Compound Description: This series of compounds incorporates a benzothienopyrimidine moiety into its structure, linked to the triazolothiadiazole system. []
Compound Description: This series of compounds exhibited significant antibacterial activity against Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexneri. []
Relevance: This series of compounds shares the central [, , ]triazolo[3,4- b][1,3,4]thiadiazine core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. These compounds are distinguished by the presence of a (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) substituent at the 3-position, potentially influencing their antibacterial properties.
Compound Description: This compound is notable for its crystal structure, providing insights into the bond lengths, angles, and spatial arrangement of the triazolothiadiazine core and its substituents. []
Relevance: This compound is closely related to 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine structure and possessing a methoxyphenyl substituent at the 6-position. The primary difference lies in the presence of a 4-ethoxyphenyl group at the 3-position instead of a 2-methoxyphenyl group.
Compound Description: This compound is the first reported example of a triazolothiadiazine hydrobromate, providing valuable structural information for this class of compounds. []
Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine and also possesses a 4-methoxyphenyl substituent at the 6-position. The key difference lies in the presence of a 3-hydroxypropyl substituent at the 3-position, highlighting the potential for introducing hydrophilic groups to modify the compound's properties.
Compound Description: These compounds were investigated for their pesticidal activities, specifically herbicidal and fungicidal properties. []
Relevance: The 3-Aryloxymethyl-6-(2-Arylyloxymethyl)-1,2,4-Triazolo [3,4-b] [, , ]Thiadiazoles share the [, , ]triazolo [3,4-b] [, , ]Thiadiazoles core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The presence of aryloxymethyl groups at both the 3 and 6 positions distinguishes them.
Compound Description: This series of compounds functions as heterocyclic molecular tweezers due to their unique structural features. [] They exhibit molecular recognition properties towards arylamines, showing selectivity based on the substituents on the arylamine guest molecules. []
Relevance: These compounds share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The key distinction is the presence of two triazolothiadiazole units linked by a 1,3-phenylene bis(methoxy) bridge, resulting in a tweezer-like structure capable of binding guest molecules.
2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones and 3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones
Compound Description: These two series of compounds were synthesized using one-pot multicomponent reactions, a strategy that improves efficiency and reduces steps in chemical synthesis. []
Relevance: Both series share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The first series incorporates a phthalazine-1,4-dione moiety and a pyran-2-one ring, while the second series features a pyran-2-one ring and a benzylidene hydrazine moiety. These structural variations highlight the versatility of the triazolothiadiazine core for developing diverse compounds.
Compound Description: This series of compounds showed promising antibacterial activity against Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexneri. []
Relevance: This series and 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure. They are distinguished by the presence of a benzyl group at the 6-position and a (5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl) substituent at the 3-position, suggesting these structural features contribute to their antibacterial properties.
Compound Description: This series, incorporating two triazolothiadiazole units linked by a methane bridge, shows potent antimicrobial activity against various bacteria and fungi. []
Relevance: This series shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The presence of two triazolothiadiazole units and the methoxyphenyl methane bridge distinguish these bis-compounds, potentially influencing their broad-spectrum antimicrobial effects.
4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles
Compound Description: This entry highlights the synthesis of two distinct heterocyclic systems: thiadiazolotriazinones and triazolothiadiazoles. [] The specific reaction conditions determine the formation of either product. []
7-Arylazo-7H-pyrazolo(5,1-c)(1,2,4) triazol-6(5H)-ones and 7-Arylhydrazono-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazines
Compound Description: These series highlight the synthesis and potential biological activities of compounds containing fused triazole and thiadiazole rings. []
Relevance: The 7-Arylhydrazono-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazines share the [, , ]triazolo(3,4-b)(1,3,4)thiadiazine core structure with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The arylhydrazono substituent at the 7-position distinguishes these compounds.
6-(5-aryl-2-furyl)-1,2,4-triazolo [3,4-b]-1,3,4-thiadiazoles and 6-(5-nitro-2-furyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles
Compound Description: This study focuses on synthesizing and evaluating the antibacterial activity of triazolothiadiazoles with arylfuran or nitrofuran substituents. []
Relevance: This series of compounds shares the [, , ]triazolo[3,4-b]-1,3,4-thiadiazole core with 3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The incorporation of furan rings, either substituted with aryl groups or a nitro group, at the 6-position differentiates these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.